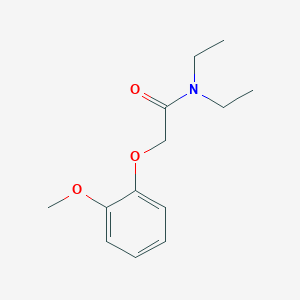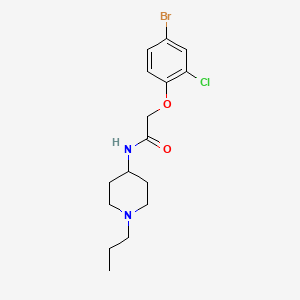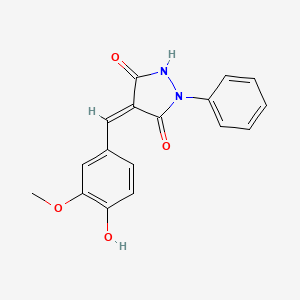![molecular formula C18H20N2O3S B5773457 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide, also known as DNQX, is a chemical compound that has been widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system. DNQX has been extensively studied for its ability to block glutamate receptors and its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in decreased synaptic transmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated calcium channels. This compound has also been shown to reduce the expression of various genes involved in synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the AMPA subtype of glutamate receptors. This allows for more precise manipulation of glutamatergic signaling pathways. However, one limitation is that this compound can also block kainate receptors, which are involved in synaptic plasticity and memory formation. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the use of this compound in combination with other drugs to target multiple signaling pathways involved in neurological disorders. Additionally, there is a need for further research on the long-term effects of this compound on neuronal function and survival.
Synthesemethoden
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can be synthesized through a multistep process involving the use of several reagents and catalysts. The synthesis process involves the reaction of 2,3-dihydroxybenzaldehyde with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone. The hydrazone is then reacted with 3,4-dihydroisoquinoline to produce 4-(3,4-dihydro-2(1H)-isoquinolinyl)phenylhydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been used to study the role of glutamate receptors in pain perception and addiction.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-16-7-9-17(10-8-16)24(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSJAXNFVZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)


